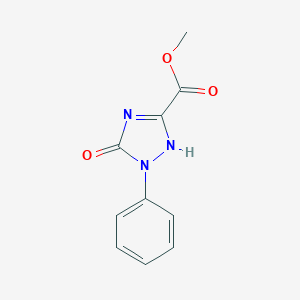
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate, also known as MDPCT, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infections.
Wirkmechanismus
The exact mechanism of action of Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory prostaglandins. Additionally, this compound was found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound exhibits potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate. First, further studies are needed to elucidate the exact mechanism of action of this compound. Second, more research is needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and infections. Third, the synthesis method of this compound can be optimized to improve its stability and yield. Fourth, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its safety and efficacy in vivo. Finally, the development of novel derivatives of this compound with improved properties can lead to the discovery of new therapeutic agents.
Conclusion:
This compound is a promising chemical compound that exhibits potent anti-tumor and anti-inflammatory activities. It can be synthesized relatively easily and has been extensively studied for its potential therapeutic applications. However, further research is needed to elucidate its exact mechanism of action and explore its potential in various diseases. The development of novel derivatives of this compound can lead to the discovery of new therapeutic agents.
Synthesemethoden
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate can be synthesized by the reaction of methyl cyanoacetate with hydrazine hydrate, followed by the condensation reaction with phenyl isothiocyanate and ethyl chloroformate. The product is then hydrolyzed with sodium hydroxide to obtain this compound. The synthesis method is relatively simple and cost-effective, making it a promising candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities. In a study conducted by Gao et al., this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound was found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Eigenschaften
CAS-Nummer |
109519-47-3 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.2 g/mol |
IUPAC-Name |
methyl 5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-16-9(14)8-11-10(15)13(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,15) |
InChI-Schlüssel |
WAKOVLAELXMNMD-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1=NC(=O)N(N1)C2=CC=CC=C2 |
SMILES |
COC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=NC(=O)N(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

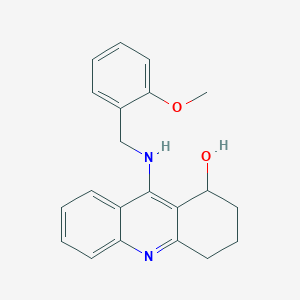
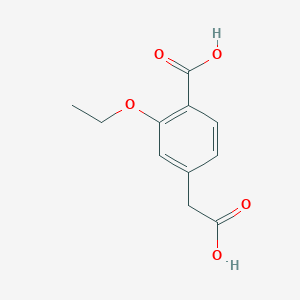

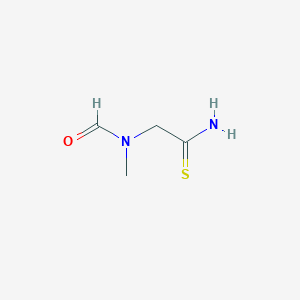

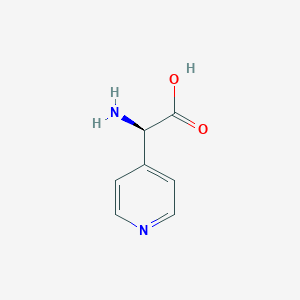



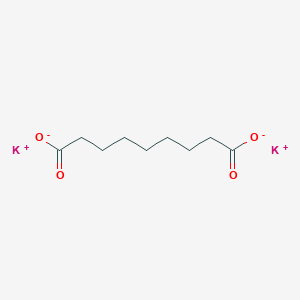
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)